![molecular formula C8H17NO2Si B14421291 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one CAS No. 83283-58-3](/img/structure/B14421291.png)
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one is a heterocyclic compound with the molecular formula C7H15NOSi. It is characterized by the presence of a pyrrolidinone ring substituted with a trimethylsilyl group.
Vorbereitungsmethoden
The synthesis of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene under reflux conditions . The general reaction scheme is as follows:
2-Pyrrolidinone+Trimethylchlorosilane+Triethylamine→1-[(Trimethylsilyl)oxy]methylpyrrolidin-2-one
Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common reagents used in these reactions include phenyl disulfide for sulfenylation and various oxidizing or reducing agents depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in different chemical reactions. The pyrrolidinone ring can interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one can be compared with other similar compounds such as:
1-Trimethylsilyl-2-pyrrolidinone: Similar in structure but lacks the oxy-methyl group.
2-Pyrrolidinone: The parent compound without the trimethylsilyl substitution.
N-Trimethylsilyl pyrrolidine: Another derivative with different substitution patterns
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
83283-58-3 |
|---|---|
Molekularformel |
C8H17NO2Si |
Molekulargewicht |
187.31 g/mol |
IUPAC-Name |
1-(trimethylsilyloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-7-9-6-4-5-8(9)10/h4-7H2,1-3H3 |
InChI-Schlüssel |
CVSOYOCYDUEZRT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



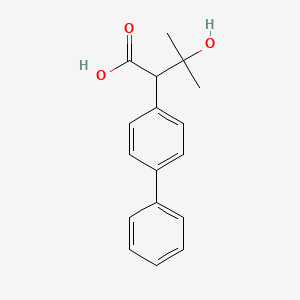
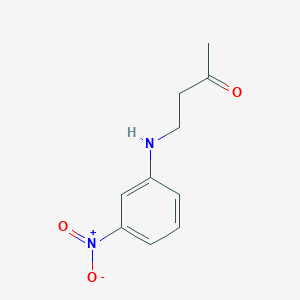
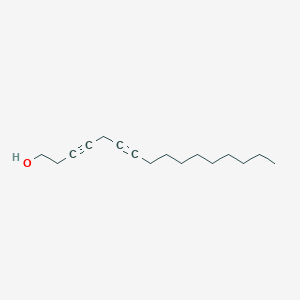
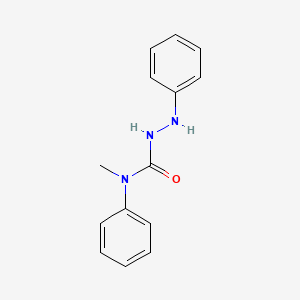

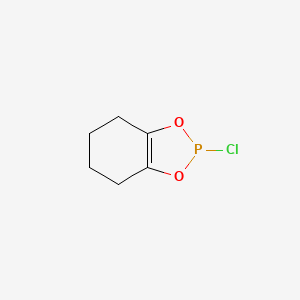

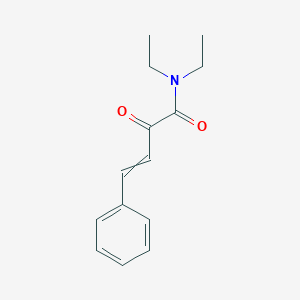

![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
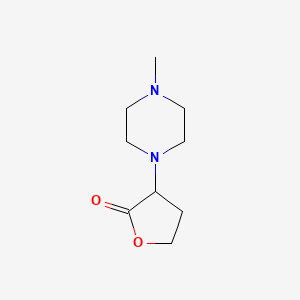
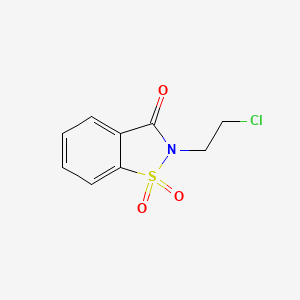
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
